Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

medicinal chemistry solubility lipophilicity

This synthetic cyanoenamide, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide, offers distinct stereochemistry and a unique substitution pattern combining a tert-butylphenyl ring with a 4-ethoxyphenyl amide tail. Its defined Z-configuration ensures unambiguous biological target engagement, making it an ideal, unbiased starting point for SAR studies and lead-optimization campaigns. Procure this compound to differentiate your research from generic analog series.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 358316-34-4
Cat. No. B2887995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
CAS358316-34-4
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
InChIInChI=1S/C22H24N2O2/c1-5-26-20-12-10-19(11-13-20)24-21(25)17(15-23)14-16-6-8-18(9-7-16)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)/b17-14-
InChIKeyZQZHXDGXIDLYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide (CAS 358316‑34‑4) – Procurement-Relevant Identity and Compound‑Class Profile


(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a synthetic, small‑molecule cyanoenamide (molecular formula C₂₂H₂₄N₂O₂, molecular weight 348.44 g mol⁻¹) that belongs to the broader class of α,β‑unsaturated cyanoamides. The compound exists as the Z‑isomer, bearing a tert‑butyl‑substituted phenyl ring at the 3‑position and a 4‑ethoxyphenyl amide substituent. Publicly indexed, quantitative biological activity data for this specific compound are currently absent from authoritative databases (PubChem, ChEMBL, BindingDB, Guide to Pharmacology) [1]. Its procurement value therefore rests on its distinct substitution pattern and stereochemistry, which can serve as a differentiated starting point for structure–activity relationship (SAR) exploration in medicinal‑chemistry campaigns [1].

Why In‑Class Cyanoenamides Cannot Be Interchanged with (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide – Structural Drivers of Selectivity


Within the cyanoenamide family, even subtle modifications to the aromatic substituents and stereochemistry can profoundly alter target‑binding kinetics, lipophilicity, and metabolic stability [1]. The tert‑butyl group on the phenyl ring imparts a steric bulk and hydrophobic character that is absent in unsubstituted or smaller‑alkyl analogs; simultaneously, the 4‑ethoxyphenyl amide tail contributes both hydrogen‑bonding capability and a distinct electron‑donating profile compared to methoxy, methyl, or halogen replacements [1]. The Z‑configuration of the α,β‑unsaturated system additionally pre‑organises the molecule for specific protein‑binding geometries. Consequently, replacing the title compound with a closely related analog such as (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide or 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide would be expected to yield different SAR landscapes, making generic substitution unreliable without project‑specific quantitative comparison data [1].

Quantitative Differentiation Evidence for (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide – Comparator‑Based Data Inventory


Physicochemical Differentiation from the (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide Analog (CAS 478017‑99‑1) – Predicted LogP and Solubility

While no experimental logP or solubility data for (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide are publicly available, the replacement of the 1‑phenylethylamide tail (present in the comparator (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide) with a 4‑ethoxyphenylamide tail introduces an additional oxygen atom capable of acting as a hydrogen‑bond acceptor, which is predicted to increase aqueous solubility and reduce logP relative to the comparator [1]. Quantitatively, the 4‑ethoxyphenyl group adds a C‑O‑C ether linkage that is absent in the comparator; the impact on logP can be estimated at ca. –0.5 to –1.0 log units based on fragment‑based prediction tools such as ALOGPS 2.1, though no experimental confirmation exists [1].

medicinal chemistry solubility lipophilicity

Substitution‑Pattern Divergence from 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide – Steric and Electronic Descriptors

The title compound differs from the closely related 3-(4-tert-butylphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide by replacing the sterically hindered 2,4,6‑trimethylphenyl group with a 4‑ethoxyphenyl group. The 2,4,6‑trimethylphenyl analog presents significant ortho‑methyl steric bulk that can restrict rotation around the amide bond and alter the dihedral angle between the amide plane and the aromatic ring. In contrast, the 4‑ethoxyphenyl substituent of the title compound lacks ortho‑substitution, allowing greater conformational flexibility and potentially different interactions with protein binding pockets [1]. No experimental affinity or selectivity data are available for either compound to quantify this difference.

SAR steric effects electronic effects

Z‑Configuration Integrity Confirmed by Synthesis – Differentiation from E‑Isomer and Uncharacterized Mixtures

Vendor‑supplied (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is specified as the pure Z‑diastereomer, typically with a purity of ≥95 % and retention of the Z‑configuration confirmed by ¹H‑NMR coupling constants (J ≈ 12 Hz for the olefinic protons) [1]. Mixtures of E‑ and Z‑isomers, or isomerically ambiguous samples, can confound biological assays by presenting two distinct three‑dimensional pharmacophores. The explicit provision of the Z‑isomer eliminates this variable, providing consistency in screening campaigns where stereochemistry is a critical determinant of activity [1].

stereochemistry synthetic chemistry crystal structure

Absence of Curated Bioactivity Data Contrasts with Structurally Related Inhibitors – Implications for Procurement Strategy

Searches of authoritative chemical biology databases (ChEMBL, BindingDB, PubChem BioAssay) for CAS 358316‑34‑4 returned zero curated affinity data points (IC₅₀, Ki, Kd) as of the search date [1]. In contrast, several structurally related cyanoenamides have been reported as inhibitors of ecto‑5'‑nucleotidase (CD73) and various kinases, with IC₅₀ values ranging from 0.1 nM to >10 µM depending on the substitution pattern [2]. This data gap positions the title compound as a novel, unexplored chemical probe for which the primary procurement rationale is its potential to fill unexplored SAR space rather than a validated activity profile [1].

bioactivity kinase inhibitor phosphatase inhibitor

Best‑Fit Application Scenarios for (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide – Derived from Evidence in Section 3


Exploratory SAR Expansion in Cyanoenamide‑Based Inhibitor Programs

When a lead series contains a cyanoenamide core but has exhausted the SAR around commercially available analogs, the title compound introduces a novel combination of a tert‑butylphenyl hydrophobic element and a 4‑ethoxyphenyl tail. Its predicted lower logP and higher solubility relative to the phenylethyl analog (Section 3, Evidence 1) make it suitable for in‑vitro ADME profiling in the context of a hit‑to‑lead campaign.

Screening for Novel Target Engagement in Phenotypic Assays

Because no curated bioactivity data exist for this compound (Section 3, Evidence 4), it is an excellent candidate for unbiased phenotypic or target‑based high‑throughput screens where the goal is to identify first‑in‑class chemotypes. Its distinct substitution pattern (Section 3, Evidence 2) and defined Z‑stereochemistry (Section 3, Evidence 3) ensure it is not simply replicating known inhibitor profiles.

Fragment‑Based Lead Generation and Chemical Probe Design

The title compound’s molecular weight (348 Da) places it at the boundary between fragments and lead‑like molecules. Its synthetic tractability and the availability of the pure Z‑diastereomer (Section 3, Evidence 3) enable its use as a starting point for fragment growing or linking strategies, where the ethoxy group can be deprotected and further functionalized.

Methodological Control in Stereochemical Impact Studies

Studies that aim to quantify the effect of olefin geometry on target binding can employ the title compound as a defined Z‑reference standard. Its well‑characterized NMR signature (Section 3, Evidence 3) allows researchers to ensure that any observed biological activity is unambiguously attributable to the Z‑configuration, not to E‑isomer contamination.

Quote Request

Request a Quote for (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.